2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core, a piperidine ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate diketone. The piperidine ring can be introduced via nucleophilic substitution reactions, and the pyridine moiety can be attached through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction of the piperidine carbonyl group can produce alcohols.
Scientific Research Applications
2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring and pyridine moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have similar structural features, such as the piperidine ring.
Imidazo[1,5-a]pyridine derivatives: These compounds have unique chemical structures and versatile applications, similar to 2-(4-(pyridin-3-yloxy)piperidine-1-carbonyl)-4H-chromen-4-one.
Uniqueness
This compound is unique due to its combination of a chromenone core, piperidine ring, and pyridine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-pyridin-3-yloxypiperidine-1-carbonyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-17-12-19(26-18-6-2-1-5-16(17)18)20(24)22-10-7-14(8-11-22)25-15-4-3-9-21-13-15/h1-6,9,12-14H,7-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRMPKQCUVPTBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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